molecular formula C7H4N2O B12659940 alpha-Oxopyridine-4-acetonitrile CAS No. 74764-66-2

alpha-Oxopyridine-4-acetonitrile

Cat. No.: B12659940
CAS No.: 74764-66-2
M. Wt: 132.12 g/mol
InChI Key: GZKKBMGXUJZHSS-UHFFFAOYSA-N
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Description

α-Oxopyridine-4-acetonitrile is a pyridine derivative characterized by an oxo (keto) group at the alpha position relative to a nitrile (-CN) functional group. Its structure features a pyridine ring substituted at the 4-position with an acetonitrile moiety bearing an adjacent carbonyl group. This compound belongs to the broader class of oxoalkanenitriles, which are recognized for their versatility in organic synthesis, particularly in constructing heterocyclic frameworks and coordinating with metal ions .

Properties

IUPAC Name

pyridine-4-carbonyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKBMGXUJZHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225750
Record name alpha-Oxopyridine-4-acetonitrile
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Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74764-66-2
Record name α-Oxo-4-pyridineacetonitrile
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Record name alpha-Oxopyridine-4-acetonitrile
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Record name alpha-Oxopyridine-4-acetonitrile
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Record name α-oxopyridine-4-acetonitrile
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Record name α-Oxopyridine-4-acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of alpha-oxopyridine-4-acetonitrile typically involves large-scale cyanoacetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
One of the primary applications of alpha-Oxopyridine-4-acetonitrile is in analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it a valuable tool in drug development and analysis .

Technique Description Mobile Phase Components
HPLCReverse phase separationAcetonitrile, Water, Phosphoric Acid

Medicinal Chemistry

Pharmacological Potential:
this compound has been investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets, particularly in the realm of cancer research. Compounds with similar structures have shown promise as inhibitors in cancer pathways, which could pave the way for new therapeutic agents. The exploration of this compound's derivatives may lead to the discovery of novel drugs with enhanced efficacy and reduced side effects.

Materials Science

Synthesis of Functional Materials:
In materials science, this compound can serve as a precursor for synthesizing functional materials. Its ability to undergo various chemical transformations allows it to be incorporated into polymers or other composite materials that exhibit unique properties such as enhanced electrical conductivity or improved mechanical strength. Research into the polymerization processes involving this compound could yield materials suitable for applications in electronics or nanotechnology.

Case Studies and Research Findings

Several case studies have demonstrated the utility of this compound in practical applications:

  • Case Study 1: HPLC Method Development
    A study focused on optimizing HPLC conditions for the separation of this compound highlighted the importance of particle size and mobile phase composition on separation efficiency. The results indicated that smaller particle columns significantly improved resolution and analysis time .
  • Case Study 2: Pharmacological Screening
    Research conducted on derivatives of this compound revealed promising anticancer activities in vitro. These derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation .

Mechanism of Action

The mechanism of action of alpha-oxopyridine-4-acetonitrile involves its reactivity at the nitrile and ketone groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the generation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of α-oxopyridine-4-acetonitrile are influenced by the position of its oxo group and nitrile functionality. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Functional Groups Key Structural Features
α-Oxopyridine-4-acetonitrile Oxo (C=O) at alpha to nitrile Pyridine ring at position 4; nitrile and oxo groups adjacent
3-(4-Pyridyl)-3-oxopropanenitrile Oxo (C=O) at beta to nitrile Pyridine ring at position 4; oxo group separated by one carbon from nitrile
4-Aminopyridine Amino (-NH₂) at position 4 Pyridine ring with amino substitution; no nitrile or oxo groups
2,2,6,6-Tetramethylpiperidin-4-yl acetate Ester (COO-) and tetramethylpiperidine Saturated heterocycle with bulky substituents; unrelated to pyridine-nitril systems
Table 2: Key Research Findings
Compound Research Findings References
α-Oxopyridine-4-acetonitrile Hypothesized to form stable chelates with transition metals (e.g., Fe³⁺, Co²⁺) due to oxo-nitrile synergy. Inferred
3-(4-Pyridyl)-3-oxopropanenitrile Synthesized via condensation of 4-acetylpyridine with cyanoacetic acid; used in azolylazine derivatives with MIC values of 8–32 µg/mL against Gram-positive bacteria.
4-Aminopyridine FDA-approved for MS (2010); enhances action potential duration by blocking Kv1 channels at 10–20 µM concentrations.

Critical Discussion of Divergences and Overlaps

  • Reactivity Differences: The alpha vs. beta positioning of the oxo group in pyridine-acetonitrile derivatives significantly alters reactivity. Beta-oxo compounds (e.g., 3-(4-pyridyl)-3-oxopropanenitrile) favor Knoevenagel condensations, while alpha-oxo systems may exhibit enhanced metal-binding due to proximity of functional groups .
  • Pharmacological vs. Synthetic Roles: 4-Aminopyridine’s clinical success contrasts with the exploratory status of nitrile-oxo pyridines, which remain focused on preclinical antibacterial or catalytic applications.
  • Structural Analog Limitations : Piperidine-based esters (e.g., ) lack the aromatic pyridine core, limiting direct comparisons but highlighting the diversity of N-heterocyclic compounds in industrial applications .

Biological Activity

Alpha-oxopyridine-4-acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an oxo group (C=O) and a cyano group (C≡N), contributing to its reactivity and solubility in biological systems. The presence of these functional groups enhances its interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacteria and fungi. For instance, derivatives containing similar structural motifs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organism
This compoundAntibacterialE. coli, S. aureus
2-PyridoneAntifungalCandida albicans
3-CyanopyridineAntiviralInfluenza virus

2. Antitumor Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. Studies have reported IC50 values indicating its potential as an antitumor agent.

Cell LineIC50 (µg/mL)Reference
HePG-2 (liver cancer)10.3 ± 0.81
HCT-116 (colon cancer)10.5 ± 0.89
MCF-7 (breast cancer)8.3 ± 0.25

In a comparative study, this compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil, indicating its potential utility in cancer therapy .

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as N-acylethanolamine acid amidase (NAAA), which plays a role in pain and inflammation .
  • Induction of Apoptosis : In cancer cells, this compound can activate pro-apoptotic pathways while inhibiting anti-apoptotic factors like Bcl-2, leading to increased apoptosis in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of alpha-oxopyridine derivatives against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below the clinically relevant thresholds, suggesting their potential as therapeutic agents for treating resistant infections.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HePG-2 and MCF-7. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics, indicating its potential for further development as an anticancer drug .

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